N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-12-4-2-3-5-13(12)20-10-14(17)16-11-15(18)6-8-19-9-7-15/h2-5,18H,6-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQOQWUUOJUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-hydroxyoxan-4-ylmethylamine with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxan ring and phenoxyacetamide moiety may facilitate binding to these targets, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Analysis
The following table compares N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide with key analogs from the evidence, focusing on substituents, biological activities, and synthetic pathways:
Key Findings from Comparisons
Substituent Effects on Bioactivity
- Phenoxy Groups: 2-Methylphenoxy (target compound) vs. 4-Methoxyphenoxy : Methyl enhances lipophilicity, while methoxy improves solubility. 2,6-Dimethylphenoxy : Steric hindrance may reduce off-target interactions compared to monosubstituted analogs.
Heterocyclic Moieties :
Critical Analysis of Contradictions and Limitations
- Contradictions: Phenoxy Substitution: reports higher activity for 5-fluoroindolin-3-ylidene acetamides (e.g., compound 46: pIC₅₀ = 5.797) compared to methyl-substituted analogs (compound 48: pIC₅₀ = 5.408) , suggesting methyl may reduce potency in some contexts.
- Limitations: No direct data on the target compound’s pharmacokinetics or toxicity. Limited evidence on hydroxyoxane’s metabolic stability compared to other hydrophilic groups (e.g., chromene’s glucuronidation ).
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a compound with significant potential in various biological applications due to its unique structural features. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.34 g/mol. The compound features a hydroxyl group and a phenoxy group, contributing to its reactivity and biological properties.
Structural Representation
- SMILES Notation :
CC1=CC=C(C=C1)OCC(=O)N(C2=CC=C(C=C2)C)C - InChI Key : AZSNMRSAGSSBNP-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxan group through cyclization.
- Introduction of the phenoxy substituent via electrophilic aromatic substitution.
- Acetamide formation through reaction with acetic anhydride or acetyl chloride.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Research indicates that compounds similar to this compound may exert their biological effects through:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related acetamides exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .
- Neuroprotective Properties : Research has suggested that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neurodegenerative disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description | Techniques Used |
|---|---|---|
| Step 1 | Cyclization to form oxan group | Organic synthesis |
| Step 2 | Electrophilic substitution for phenoxy attachment | NMR, HPLC |
| Step 3 | Formation of acetamide | MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
